molecular formula C27H45Br2NO12 B604970 3,4-Dibromo-Mal-PEG8-Boc CAS No. 2055198-02-0

3,4-Dibromo-Mal-PEG8-Boc

Cat. No. B604970
M. Wt: 735.46
InChI Key: NRCHSTUDEZBNCB-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG8-Boc is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

The synthesis of 3,4-Dibromo-Mal-PEG8-Boc involves the use of a polyethylene glycol (PEG)-based PROTAC linker . This compound can be used in the synthesis of a series of PROTACs .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-Mal-PEG8-Boc includes a dibromomaleimide group and a Boc-protected amine group . The dibromomaleimide group allows for two points of substitution due to the two bromine atoms .


Chemical Reactions Analysis

The dibromomaleimide group in 3,4-Dibromo-Mal-PEG8-Boc allows for two points of attachment because both of the bromine atoms can be substituted . The Boc protecting group can be removed under acidic conditions and allows for the amine to further react with other species .


Physical And Chemical Properties Analysis

3,4-Dibromo-Mal-PEG8-Boc is a hydrophilic PEG species containing a dibromomaleimide group and a Boc-protected amine . It has a molecular weight of 735.45 and a formula of C27H45Br2NO12 . It appears as a liquid and is colorless to light yellow .

Scientific Research Applications

Protein Conjugation

A study by Salmaso et al. (2009) explored the synthesis of a tailored monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation. This involved the conjugation of PEG to 6-maleimidohexanoic acid, yielding a product (PEG-C(18)-Mal) used for conjugation to recombinant human granulocyte colony stimulating factor. This process demonstrated over 90% protein conjugation efficiency under certain conditions, without detectable alteration of the protein secondary structure (Salmaso et al., 2009).

Hydrogel Synthesis and Gelation

Lee et al. (2002) described the preparation of linear and branched DOPA-modified poly(ethylene glycol)s (PEG-DOPAs) for hydrogel formation. This study found that oxidative polymerization of DOPA endgroups in PEG-DOPAs led to rapid gelation, which is pivotal for applications in biomedical fields like drug delivery and tissue engineering (Lee, Dalsin, & Messersmith, 2002).

Biofunctional Peptide-Based Hydrogels

Diaferia et al. (2020) developed a novel hybrid polymer-peptide conjugate, PEG8-(FY)3, capable of self-assembling into a soft hydrogel. This hydrogel exhibited properties suitable for scaffolds in tissue engineering and supported cell growth, demonstrating the biocompatibility and structural versatility of PEG-based hydrogels (Diaferia et al., 2020).

DNA Binding and Gene Delivery

Garrett et al. (2000) synthesized linear polyamine poly(ethylene glycol) constructs for DNA binding and gene delivery, highlighting the potential of PEG-based systems in non-viral gene therapy applications. These constructs showed effective DNA-interactive properties and were able to deliver genes to target cells (Garrett et al., 2000).

Biomedical Applications of Bola-Type Amphiphilic Dendritic Macromolecules

Degoricija et al. (2006) described the synthesis of bola-type linear−dendritic macromolecules using poly(ethylene glycol) cores, highlighting their potential in biomedical applications such as ocular wound repair. These macromolecules were characterized for their cell toxicity and critical aggregation concentration, indicating their suitability for medical use (Degoricija et al., 2006).

MRI Contrast Agents

Gallo et al. (2020) reported the synthesis of DTPA(Gd)-PEG8-(FY)3 and DOTA(Gd)-PEG8-(FY)3 peptide conjugates for MRI diagnostics. These hydrogel-forming conjugates demonstrated high relaxivity and low cytotoxicity, suggesting their potential as MRI contrast agents (Gallo et al., 2020).

Safety And Hazards

In case of skin contact with 3,4-Dibromo-Mal-PEG8-Boc, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

The future directions of 3,4-Dibromo-Mal-PEG8-Boc involve its use in the synthesis of PROTACs . PROTACs represent an emerging and promising approach for the development of targeted therapy drugs . The use of 3,4-Dibromo-Mal-PEG8-Boc in the synthesis of these molecules could lead to advancements in this field .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45Br2NO12/c1-27(2,3)42-22(31)4-6-34-8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-35-7-5-30-25(32)23(28)24(29)26(30)33/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCHSTUDEZBNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45Br2NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-Mal-PEG8-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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